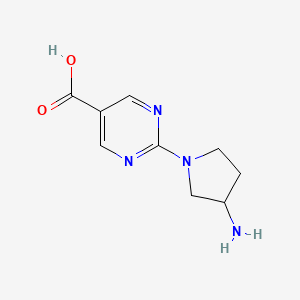
2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid
Vue d'ensemble
Description
“2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is a compound that contains both pyrrolidine and pyrimidine moieties. Pyrrolidine is a five-membered nitrogen heterocycle , and pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3 .Applications De Recherche Scientifique
Anti-Inflammatory Activities
Pyrimidines, including “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid”, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Effects
In addition to their anti-inflammatory properties, pyrimidines also exhibit antioxidant effects . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antibacterial Properties
Pyrimidines have been found to possess antibacterial properties . They can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibacterial drugs.
Antiviral Applications
Pyrimidines also show antiviral activities . They can interfere with the life cycle of viruses, thereby inhibiting viral replication.
Antifungal Applications
The antifungal properties of pyrimidines make them useful in the treatment of various fungal infections .
Antituberculosis Properties
Pyrimidines have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Synthesis of Novel Compounds
“2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” can serve as a precursor in the synthesis of novel compounds . These new compounds can be further investigated for various biological activities.
Drug Discovery
The pyrrolidine ring in “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” makes it a versatile scaffold for the discovery of novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Orientations Futures
The future directions for research on “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” could include exploring its synthesis, studying its chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties. Additionally, its safety and hazards should be evaluated. The development of new pyrimidines as anti-inflammatory agents is also suggested .
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-7-1-2-13(5-7)9-11-3-6(4-12-9)8(14)15/h3-4,7H,1-2,5,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBNKRJTQOSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
![5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole](/img/structure/B1469349.png)
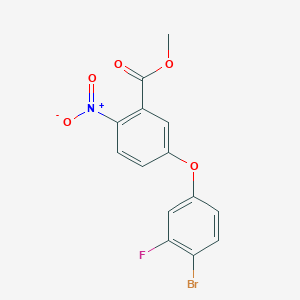
![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)
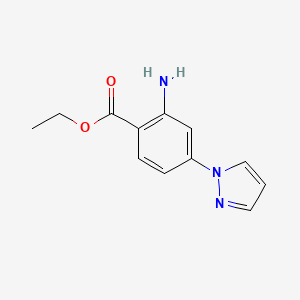
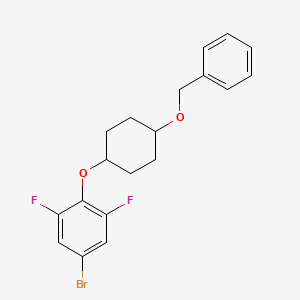
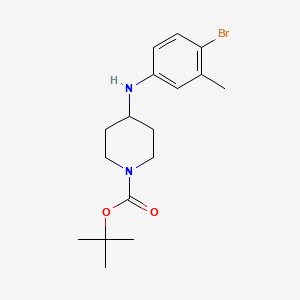
![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)
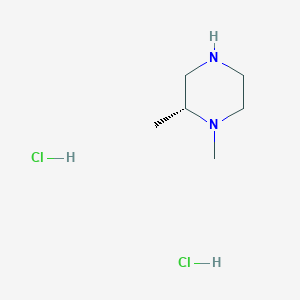
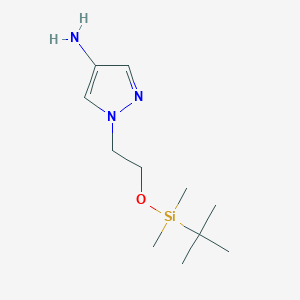
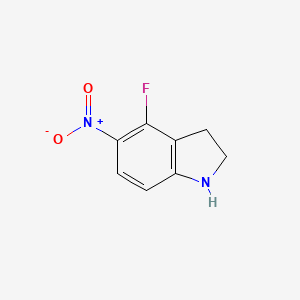
![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)